(5-Methyl-1H-indol-2-yl)methanamine hydrochloride
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Overview
Description
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
For instance, methenamine, a compound with a similar structure, is used as a urinary tract antiseptic . It works best when the urine is acidic, as it is hydrolyzed to formaldehyde, which is highly bactericidal .
Another related compound, methylamine, is known to interact with the ammonia channel in Escherichia coli .
Indole derivatives, which “(5-Methyl-1H-indol-2-yl)methanamine hydrochloride” is a part of, are known to be involved in various biochemical pathways .
Preparation Methods
The synthesis of (5-Methyl-1H-indol-2-yl)methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another approach involves the direct alkylation of indole derivatives with appropriate alkyl halides . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride can be compared with other indole derivatives such as:
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound has a similar structure but with a methyl group at a different position, leading to variations in its biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
(5-methyl-1H-indol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-2-3-10-8(4-7)5-9(6-11)12-10;/h2-5,12H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCWSGRXXAEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155856-60-1 |
Source
|
Record name | (5-methyl-1H-indol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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